molecular formula C12H16ClN B3307797 [1-(3-Chlorophenyl)cyclopentyl]methanamine CAS No. 933752-65-9

[1-(3-Chlorophenyl)cyclopentyl]methanamine

Cat. No.: B3307797
CAS No.: 933752-65-9
M. Wt: 209.71 g/mol
InChI Key: RUCYJFAAKGHQNI-UHFFFAOYSA-N
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Description

“[1-(3-Chlorophenyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 933752-65-9 . It has a linear formula of C12H16ClN .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 . The molecular weight of this compound is 209.72 .


Physical and Chemical Properties Analysis

“this compound” is a compound that can exist in a solid or liquid form . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols, which share a part of the chemical structure mentioned, have been extensively reviewed for their effects on the aquatic environment. These compounds exhibit moderate to considerable toxic effects on mammalian and aquatic life, depending on the specific chlorophenol and exposure duration. The persistence of chlorophenols in the environment can vary from low to high, influenced by the presence of biodegrading microflora and environmental conditions. A striking feature is their strong organoleptic effect, which impacts water quality and aquatic life (Krijgsheld & Gen, 1986).

Pharmaceutical Research

In pharmaceutical research, compounds structurally related to [1-(3-Chlorophenyl)cyclopentyl]methanamine may be studied for their interaction with various enzymes and receptors, contributing to the development of new drugs. For instance, studies on cytochrome P450 isoforms, which play a critical role in drug metabolism, highlight the importance of understanding how different compounds can inhibit or modulate these enzymes, potentially reducing drug-drug interactions and improving drug efficacy (Khojasteh et al., 2011).

Environmental Remediation

Research into the degradation of chlorinated phenols by zero-valent iron (ZVI) and iron-based bimetallic systems offers insights into remediation strategies for pollutants that share similar chemical structures. These methods have shown efficiency in dechlorinating chlorophenols, indicating potential applications for related compounds in environmental cleanup efforts. The performance of these systems can be influenced by the type of metal combinations used and the properties of the target compound, highlighting the importance of tailored approaches for effective remediation (Gunawardana et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .

Properties

IUPAC Name

[1-(3-chlorophenyl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCYJFAAKGHQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Chlorophenyl)cyclopentyl]methanamine
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[1-(3-Chlorophenyl)cyclopentyl]methanamine
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[1-(3-Chlorophenyl)cyclopentyl]methanamine
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Reactant of Route 6
[1-(3-Chlorophenyl)cyclopentyl]methanamine

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